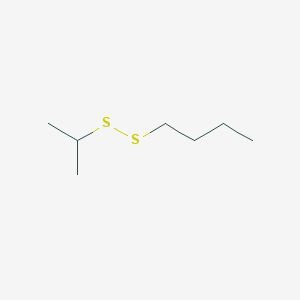
Isopropyl n-butyl disulphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl n-butyl disulphide: is an organic compound with the molecular formula C7H16S2 . It belongs to the class of disulphides, which are characterized by the presence of a sulfur-sulfur bond (S-S). This compound is also known by other names such as 1-(Isopropyldisulfanyl)butane and Butyl 1-methylethyl disulfide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isopropyl n-butyl disulphide can be synthesized through the reaction of isopropyl thiol with n-butyl thiol in the presence of an oxidizing agent. The reaction typically involves the formation of a disulphide bond between the two thiol groups. The reaction conditions often include a mild oxidizing agent such as hydrogen peroxide or iodine in an organic solvent like ethanol .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the thiol precursors. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: Isopropyl n-butyl disulphide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to the corresponding thiols.
Substitution: The disulphide bond can be cleaved and substituted by nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiolates or amines can attack the disulphide bond under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Isopropyl thiol and n-butyl thiol.
Substitution: Various substituted disulphides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Isopropyl n-butyl disulphide is used as a reagent in organic synthesis, particularly in the formation of other sulfur-containing compounds. It serves as a precursor for the synthesis of more complex disulphides and thiols .
Biology and Medicine: In biological research, disulphides like this compound are studied for their role in redox biology and their potential as antioxidants. They are also investigated for their ability to modulate protein function through thiol-disulphide exchange reactions .
Industry: The compound finds applications in the production of specialty chemicals, including flavors and fragrances. It is also used in the formulation of certain types of rubber and plastic additives .
Mecanismo De Acción
The primary mechanism of action of isopropyl n-butyl disulphide involves the cleavage of the disulphide bond, leading to the formation of thiol intermediates. These thiol intermediates can participate in various biochemical reactions, including thiol-disulphide exchange reactions. The compound can also generate reactive oxygen species (ROS) through redox cycling, which can lead to oxidative stress .
Comparación Con Compuestos Similares
Dimethyl disulphide: A simpler disulphide with two methyl groups.
Diphenyl disulphide: A more complex disulphide with two phenyl groups.
Diethyl disulphide: A disulphide with two ethyl groups.
Uniqueness: Isopropyl n-butyl disulphide is unique due to its specific combination of isopropyl and n-butyl groups, which imparts distinct chemical and physical properties. This combination allows it to participate in a variety of chemical reactions and makes it suitable for specific industrial applications .
Propiedades
Número CAS |
72437-53-7 |
|---|---|
Fórmula molecular |
C7H16S2 |
Peso molecular |
164.3 g/mol |
Nombre IUPAC |
1-(propan-2-yldisulfanyl)butane |
InChI |
InChI=1S/C7H16S2/c1-4-5-6-8-9-7(2)3/h7H,4-6H2,1-3H3 |
Clave InChI |
HODYAASMHKKQBS-UHFFFAOYSA-N |
SMILES canónico |
CCCCSSC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


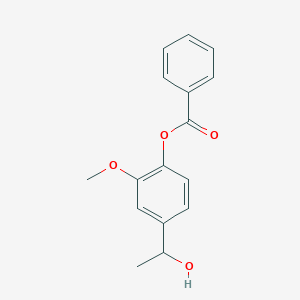
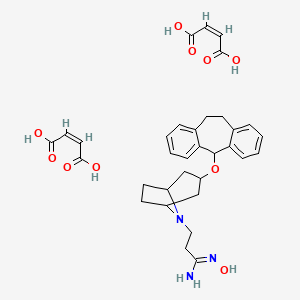

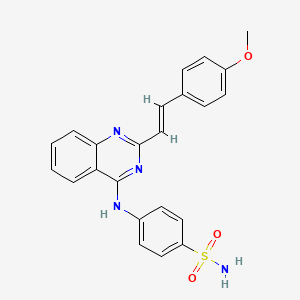
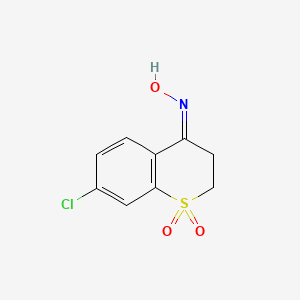
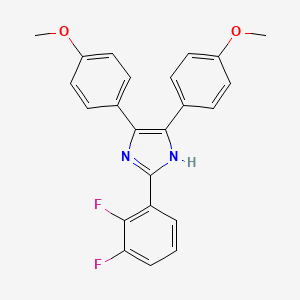
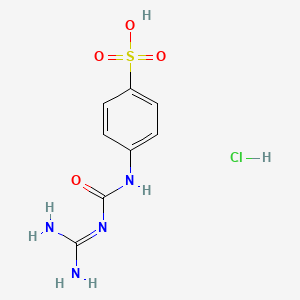
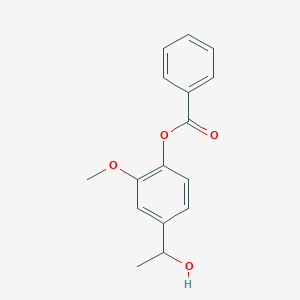
![11-Acetyl-6-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14460901.png)
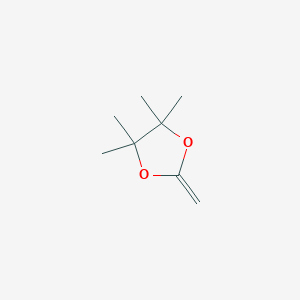
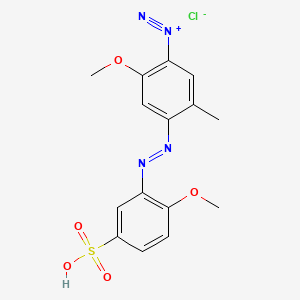
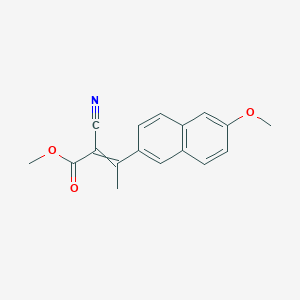
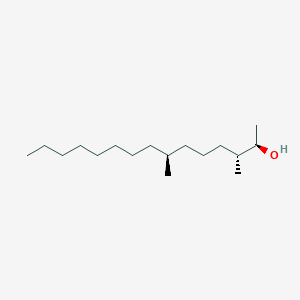
![N-[(4-Nitrophenyl)acetyl]-L-aspartic acid](/img/structure/B14460920.png)
